molecular formula C24H24N4O2 B10913113 5-(4-ethoxyphenyl)-N-(4-ethylphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide

5-(4-ethoxyphenyl)-N-(4-ethylphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10913113
M. Wt: 400.5 g/mol
InChI Key: SPVNLHGFFQWHPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-ETHOXYPHENYL)-N~2~-(4-ETHYLPHENYL)-7-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a synthetic organic compound belonging to the pyrazolo[1,5-a]pyrimidine class This compound is characterized by its unique structure, which includes ethoxyphenyl and ethylphenyl groups attached to a pyrazolo[1,5-a]pyrimidine core

Preparation Methods

The synthesis of 5-(4-ETHOXYPHENYL)-N~2~-(4-ETHYLPHENYL)-7-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the ethoxyphenyl and ethylphenyl groups. Common reagents used in these reactions include various amines, aldehydes, and catalysts. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

Common reagents and conditions used in these reactions include acids, bases, and various solvents. The major products formed depend on the specific reaction and conditions employed .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells. The pathways involved often include signal transduction cascades that regulate cell growth and survival .

Comparison with Similar Compounds

Similar compounds to 5-(4-ETHOXYPHENYL)-N~2~-(4-ETHYLPHENYL)-7-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE include other pyrazolo[1,5-a]pyrimidine derivatives with different substituents. These compounds share a common core structure but differ in their functional groups, which can significantly impact their chemical and biological properties. For example:

The uniqueness of 5-(4-ETHOXYPHENYL)-N~2~-(4-ETHYLPHENYL)-7-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE lies in its specific substituents, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C24H24N4O2

Molecular Weight

400.5 g/mol

IUPAC Name

5-(4-ethoxyphenyl)-N-(4-ethylphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C24H24N4O2/c1-4-17-6-10-19(11-7-17)25-24(29)22-15-23-26-21(14-16(3)28(23)27-22)18-8-12-20(13-9-18)30-5-2/h6-15H,4-5H2,1-3H3,(H,25,29)

InChI Key

SPVNLHGFFQWHPF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=C(C=C4)OCC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.